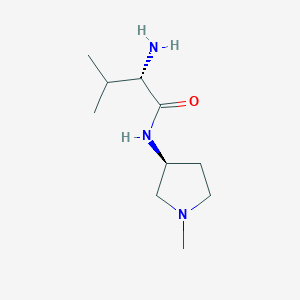

(S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide

Description

(S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide is a chiral amide derivative featuring a branched amino acid backbone and a substituted pyrrolidine moiety. This discontinuation may reflect challenges in synthesis, stability, or insufficient therapeutic efficacy during early-stage research.

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-7(2)9(11)10(14)12-8-4-5-13(3)6-8/h7-9H,4-6,11H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXIBASHGKHCKI-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1CCN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H]1CCN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-3-methylbutanoic acid and (S)-1-methylpyrrolidine.

Amide Bond Formation: The key step involves the formation of an amide bond between (S)-2-Amino-3-methylbutanoic acid and (S)-1-methylpyrrolidine. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to convert amide groups to amines.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) to introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme-substrate interactions and receptor binding assays.

Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Their Properties

The following table summarizes key similarities and differences between the target compound and related amides:

Key Research Findings

LM11A-31: A Clinically Advanced Analogue

LM11A-31, a morpholine-containing amide, shares structural homology with the target compound but replaces the pyrrolidine moiety with a morpholine ring. This substitution enhances polarity, improving water solubility and pharmacokinetics when formulated as a sulfate salt . LM11A-31 has demonstrated neuroprotective effects by modulating p75NTR signaling, leading to its progression into Phase IIa clinical trials for Alzheimer’s disease . In contrast, the discontinued status of this compound suggests unresolved challenges in its development, possibly due to inferior solubility or target engagement.

Impact of Salt Formation

LM11A-31’s sulfate salt form (MW = 439.34) exemplifies how salt formation can enhance drug-like properties. The sulfate salt improves solubility and bioavailability, critical for central nervous system therapeutics . The target compound, lacking such modifications, may suffer from poor absorption or rapid clearance.

Analytical Characterization

Butyramides, including the target compound, exhibit distinct IR spectral features such as N-H stretching (~3300 cm⁻¹) and amide C=O stretching (~1650 cm⁻¹) .

Biological Activity

(S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide, a chiral compound with the molecular formula , exhibits significant biological activity due to its unique structural features, including an amine group and a pyrrolidine moiety. This compound has garnered attention in pharmaceutical chemistry for its potential therapeutic applications, particularly in neuropharmacology and as a scaffold for drug development.

| Property | Value |

|---|---|

| Molecular Weight | 199.29 g/mol |

| Purity | Min. 95% |

| CAS Number | 1401664-78-5 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The stereochemistry of the compound, particularly the (S) configuration, plays a crucial role in its interaction with biological targets, influencing its pharmacological profile.

Research indicates that this compound interacts with various receptors and enzymes, which is essential for understanding its therapeutic potential. Interaction studies have shown that this compound may modulate neurotransmitter systems, particularly those involving glutamate and GABA receptors, which are pivotal in neurological functions and disorders.

Neuropharmacological Effects

- Glutamate Receptor Modulation : Preliminary studies suggest that this compound may act as an antagonist at certain glutamate receptor subtypes, potentially offering neuroprotective effects against excitotoxicity.

- GABAergic Activity : The compound's structural similarities to known GABAergic agents indicate it might enhance GABA receptor activity, contributing to anxiolytic effects.

Antimicrobial Properties

The compound has been evaluated for its antibacterial activity against various strains of bacteria. In vitro studies have shown that it exhibits moderate activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus).

Case Studies

- Study on Antimicrobial Activity : A study published in PubMed evaluated the antibacterial efficacy of several pyrrolidine derivatives, including this compound. Results indicated a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against MRSA, suggesting potential for development as an antibacterial agent .

- Neuropharmacological Evaluation : In a neuropharmacological study, the compound was tested for its effects on anxiety-like behavior in rodent models. Results showed significant reduction in anxiety-like behaviors at doses of 10 mg/kg, indicating potential as an anxiolytic agent .

Comparative Analysis

To better understand the unique properties of this compound, comparisons with structurally similar compounds are essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-N-(1-methyl-pyrrolidin-3-yl)-butyric acid | Similar backbone but differs in functional groups | More polar due to carboxylic acid group |

| 2-Amino-N,N-dimethyl-(1-methyl-pyrrolidin-3-yl)butyramide | Contains dimethyl substitution on nitrogen | Potentially enhanced lipophilicity |

| N-(1-Methylpyrrolidin-3-yl)butyramide | Lacks amino substitution at the second position | Less complex structure |

These comparisons highlight how variations in substituents can influence pharmacological properties, making this compound unique in its potential applications.

Q & A

Basic: What safety protocols are essential for handling (S)-2-Amino-3-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear safety goggles, nitrile gloves, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosols/dust are generated .

- Ventilation: Use fume hoods or local exhaust systems to minimize inhalation risks .

- First Aid:

- Skin contact: Immediately rinse with water for 15 minutes; remove contaminated clothing .

- Eye exposure: Flush with water for at least 15 minutes and seek medical attention .

- Ingestion: Do not induce vomiting; rinse mouth and consult a physician .

- Storage: Store in sealed containers in cool, dry, and ventilated areas away from oxidizers .

Basic: Which analytical techniques are recommended for characterizing the compound’s crystalline structure?

Answer:

- X-ray Powder Diffraction (XRPD): To identify crystalline phases and polymorphs. Compare diffraction patterns with reference data from patents (e.g., similar disulfate/monosulfate forms in ) .

- Differential Scanning Calorimetry (DSC): Assess thermal stability and phase transitions (e.g., melting points, decomposition temperatures) .

- Polarized Light Microscopy: Observe crystal morphology and birefringence for polymorphism screening.

Advanced: How can researchers identify and quantify impurities during synthesis?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection. Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve co-eluting impurities, as minor chromatographic changes can separate epimers .

- Mass Spectrometry (LC-MS): Confirm impurity structures via molecular ion peaks and fragmentation patterns.

- Quantification: Calibrate against reference standards for unidentified impurities (limit: ≤0.1% per ICH guidelines) .

Advanced: What experimental design considerations are critical for stability studies?

Answer:

- Sample Preparation: Avoid prolonged storage at room temperature to minimize organic degradation (e.g., highlights degradation over 9 hours without cooling). Use refrigeration (4°C) or inert atmospheres for sample preservation .

- Stress Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) to assess degradation pathways .

- Analytical Intervals: Collect data at multiple timepoints (e.g., 0, 1, 3, 6 months) to model degradation kinetics.

Advanced: How should researchers address contradictions in pharmacological activity data across studies?

Answer:

- Batch Variability Analysis: Compare synthesis methods (e.g., chiral purity, solvent residues) using HPLC and NMR. Impurities ≥0.15% can alter bioactivity .

- In Vitro/In Vivo Correlation: Validate assays with positive controls (e.g., patented crystalline forms in ) to ensure consistency in receptor-binding studies .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to identify outliers and confounding variables (e.g., solvent polarity in dosing formulations).

Advanced: What strategies optimize enantiomeric purity during asymmetric synthesis?

Answer:

- Chiral Catalysis: Employ enantioselective catalysts (e.g., Singh’s Catalyst in ) to enhance stereochemical control during amide bond formation .

- Chromatographic Resolution: Use chiral columns (e.g., cellulose-based) with hexane/isopropanol mobile phases to isolate (S,S)-isomers .

- Crystallization-Induced Diastereomer Resolution: Convert racemic mixtures to diastereomeric salts (e.g., using tartaric acid derivatives) and recrystallize .

Basic: What spectroscopic methods confirm the compound’s molecular structure?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared Spectroscopy (IR): Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

- Optical Rotation: Measure [α]D to verify enantiomeric excess (e.g., +15° to +25° for (S)-configured analogs) .

Advanced: How can researchers mitigate matrix interference in biological assays?

Answer:

- Sample Pretreatment: Use solid-phase extraction (SPE) with C18 cartridges to remove proteins/lipids from biological fluids .

- Internal Standards: Spike deuterated analogs (e.g., d3-methyl groups) to correct for ionization variability in LC-MS .

- Cross-Validation: Compare results from ELISA, SPR, and cell-based assays to rule out false positives/negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.